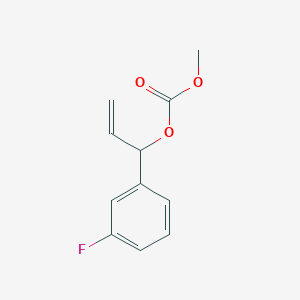
Carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester is an organic compound that belongs to the class of carbonic acid esters This compound features a 3-fluorophenyl group attached to a propenyl chain, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester typically involves the esterification of carbonic acid with 1-(3-fluorophenyl)-2-propenyl alcohol in the presence of a suitable catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester involves its interaction with molecular targets through various pathways. The ester group can undergo hydrolysis to release the active 1-(3-fluorophenyl)-2-propenyl alcohol, which can then interact with specific enzymes or receptors in biological systems. The fluorine atom on the phenyl ring can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, 1-(4-fluorophenyl)-2-propenyl methyl ester
- Carbonic acid, 1-(3-chlorophenyl)-2-propenyl methyl ester
- Carbonic acid, 1-(3-bromophenyl)-2-propenyl methyl ester
Uniqueness
Carbonic acid, 1-(3-fluorophenyl)-2-propenyl methyl ester is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct electronic properties and reactivity compared to its analogs with different halogen substitutions
Properties
CAS No. |
335314-64-2 |
|---|---|
Molecular Formula |
C11H11FO3 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
1-(3-fluorophenyl)prop-2-enyl methyl carbonate |
InChI |
InChI=1S/C11H11FO3/c1-3-10(15-11(13)14-2)8-5-4-6-9(12)7-8/h3-7,10H,1H2,2H3 |
InChI Key |
UXLWSOJKFYCWJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC(C=C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















